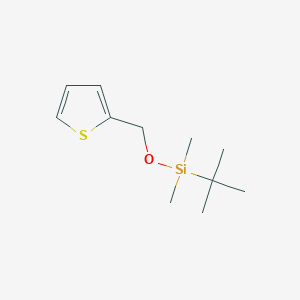
tert-butyl-dimethyl-(thiophen-2-ylmethoxy)silane
Cat. No. B8552995
M. Wt: 228.43 g/mol
InChI Key: QEFNRZXTDYTYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05284841
Procedure details


A 100 ml round-bottom flask, equipped with a magnetic stirring bar, septum, and nitrogen inlet, was charged with 500 μl (3.98 mmol, 1.0 equiv) 2-thiophenemethanol and 5 ml DMF (over sieves). This clear solution was cooled down to 0° C. 825 mg (11.95 mmol, 3.0 equiv) imidazole was added in one portion, followed by the addition of 930 mg (5.97 mmol, 1.5 equiv) t-butyldimethylsilyl chloride. The reaction was kept at 0° C. for 5 minutes, warmed up to room temperature to go for half an hour, and then quenched with distilled water. Ethyl acetate was added to dissolve the organics. Layers were separated, and the aqueous layer was extracted with 5×10 ml ethyl acetate. The combined organic portion was washed with 5×20 ml H2O, dried over anhydrous sodium sulfate, filtered, concentrated, and chromatographed on a silica gel column (5 cm×24 cm, 100:1=hexane:ethyl acetate) to afford 1 gram of the title compound: Rf=0.26 (100:1=hexane:ethyl acetate), 1H NMR δ4.87 (s, OCH2), 0.91 (s, tBu), 0.09 (s, CH3).




Name
Identifiers


|
REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][OH:7].N1C=CN=C1.[Si:13](Cl)([C:16]([CH3:19])([CH3:18])[CH3:17])([CH3:15])[CH3:14]>CN(C=O)C>[Si:13]([O:7][CH2:6][C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)([C:16]([CH3:19])([CH3:18])[CH3:17])([CH3:15])[CH3:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 μL
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=CC=C1)CO
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
825 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1C=NC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
930 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 100 ml round-bottom flask, equipped with a magnetic stirring bar
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warmed up to room temperature
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to go for half an hour
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with distilled water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ethyl acetate was added
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve the organics
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with 5×10 ml ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic portion was washed with 5×20 ml H2O
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on a silica gel column (5 cm×24 cm, 100:1=hexane:ethyl acetate)
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC=1SC=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 110% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
